molecular formula C21H21NO9 B15353976 rac Ketorolac Acyl-b-D-glucuronide(Mixture of Diastereomers)

rac Ketorolac Acyl-b-D-glucuronide(Mixture of Diastereomers)

Cat. No.: B15353976
M. Wt: 431.4 g/mol
InChI Key: OAKSFFKSMVSYJD-RVLIQFCMSA-N
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Description

rac Ketorolac Acyl-b-D-glucuronide: is a metabolite of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of Ketorolac with glucuronic acid under specific conditions that promote the formation of the acyl-glucuronide bond.

  • Industrial Production Methods: In an industrial setting, the synthesis of rac Ketorolac Acyl-b-D-glucuronide typically involves large-scale chemical reactions using reactors designed to handle the necessary reagents and conditions.

Types of Reactions:

  • Reduction: Reduction reactions can reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Ketorolac Acyl-b-D-glucuronide can form oxidized derivatives.

  • Reduction: Reduced forms of the compound may be produced.

  • Substitution: Substituted derivatives with different functional groups can be generated.

Scientific Research Applications

Chemistry: The compound is used in chemical research to study the metabolism and biotransformation of Ketorolac. Biology: It is used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ketorolac. Medicine: In medical research, it helps in investigating the efficacy and safety of Ketorolac as an NSAID. Industry: The compound is used in the pharmaceutical industry to develop new formulations and improve the delivery of Ketorolac.

Molecular Targets and Pathways Involved:

  • Molecular Targets: The compound interacts with enzymes involved in the metabolism of Ketorolac, such as UDP-glucuronosyltransferase (UGT) enzymes.

  • Pathways: The glucuronidation pathway is a key metabolic pathway where Ketorolac is conjugated with glucuronic acid to form rac Ketorolac Acyl-b-D-glucuronide.

Comparison with Similar Compounds

  • Ketoprofen Acyl-b-D-glucuronide

  • Ibuprofen Acyl-b-D-glucuronide

  • Naproxen Acyl-b-D-glucuronide

Uniqueness: Unlike other NSAID metabolites, rac Ketorolac Acyl-b-D-glucuronide is specifically involved in the glucuronidation pathway, which is crucial for the drug's elimination from the body.

Properties

Molecular Formula

C21H21NO9

Molecular Weight

431.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21NO9/c23-14(10-4-2-1-3-5-10)13-7-6-12-11(8-9-22(12)13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-7,11,15-18,21,24-26H,8-9H2,(H,27,28)/t11?,15-,16-,17+,18-,21-/m0/s1

InChI Key

OAKSFFKSMVSYJD-RVLIQFCMSA-N

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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